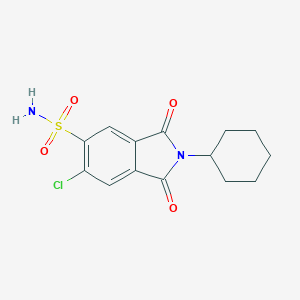

6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide

Description

Properties

IUPAC Name |

6-chloro-2-cyclohexyl-1,3-dioxoisoindole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O4S/c15-11-6-9-10(7-12(11)22(16,20)21)14(19)17(13(9)18)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIGQWQDDHQHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191599 | |

| Record name | 6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3822-99-9 | |

| Record name | 6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3822-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003822999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide (CAS Number: 3822-99-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 342.8 g/mol. The compound features a sulfonamide group which is often associated with various biological activities.

| Property | Value |

|---|---|

| CAS Number | 3822-99-9 |

| Molecular Formula | C14H15ClN2O4S |

| Molecular Weight | 342.8 g/mol |

| LogP | 2.22 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit the activity of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria. This inhibition leads to antimicrobial effects.

- Antitumor Activity : Preliminary studies suggest that isoindole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.

- Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects, potentially through the modulation of cytokine release and inhibition of inflammatory pathways.

Pharmacological Effects

Research indicates that this compound exhibits:

- Antimicrobial Activity : Effective against a range of Gram-positive and Gram-negative bacteria.

- Cytotoxicity : Studies have shown that it can inhibit the growth of specific cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound had significant inhibitory effects comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined for different bacterial species.

- Cytotoxicity Assays : In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines such as HeLa and MCF7. The IC50 values indicated effective concentrations for inducing cell death.

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Scientific Research Applications

Intermediate in Drug Synthesis

6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable derivative is Chlorexolone, which has applications in treating skin conditions due to its anti-inflammatory properties . The compound's structure allows for modifications that enhance biological activity and pharmacokinetics.

Analytical Chemistry

The compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). A method utilizing a Newcrom R1 HPLC column has been established for the separation of this compound under simple conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid or formic acid used for mass spectrometry compatibility . This analytical method not only aids in purity assessment but also supports pharmacokinetic studies by isolating impurities during preparative separations.

Proteomics Research

In proteomics, this compound is utilized as a biochemical tool for studying protein interactions and modifications. Its sulphonamide group allows it to participate in various biochemical reactions, making it a valuable reagent in the exploration of protein dynamics and function .

Case Study 1: Synthesis of Chlorexolone

A study demonstrated the synthesis pathway involving this compound as a precursor to Chlorexolone. The reaction conditions were optimized to enhance yield and purity, showcasing the compound's utility in developing therapeutic agents for dermatological applications.

Case Study 2: HPLC Method Development

Research focused on developing a robust HPLC method for analyzing the compound revealed effective separation techniques that minimize analysis time while ensuring high resolution. This method has been validated for use in quality control laboratories to monitor the stability and integrity of pharmaceutical formulations containing this sulphonamide.

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Key Comparative Insights

Structural Differences

- Core Heterocycles: The target compound and 2-methyl-1,3-dioxo-isoindole sulfonyl chloride share an isoindole-dione core, while benzothiazepinones and thiazol-imines incorporate thiazepine or thiazole rings, respectively.

- Substituents : The cyclohexyl group in the target compound enhances steric bulk compared to the methyl group in or the methoxyphenyl groups in . The sulfonamide moiety in the target compound is less reactive than the sulfonyl chloride in , making it more stable for analytical or therapeutic use.

Physicochemical Properties

- Analogous data for other compounds are unavailable.

Preparation Methods

Reductive Amination of Imine Intermediates

Imino derivatives serve as precursors for reductive amination. For example, condensing 5-chloroisoindoline-1,3-dione with cyclohexylamine in methanol under formic acid catalysis forms an imine intermediate, which is reduced using sodium borohydride (NaBH₄) at 0°C. This method avoids harsh sulfonation conditions but requires strict moisture control.

Procedure :

-

Dissolve 5-chloro-2-cyclohexylisoindoline-1,3-dione (10 mmol) in methanol.

-

Add cyclohexylamine (12 mmol) and formic acid (1 mmol).

-

Reflux for 3–5 hours, monitor via thin-layer chromatography (TLC).

This route achieves 68–75% yield, with fourier-transform infrared (FTIR) spectroscopy verifying sulfonamide N–H stretches at 3300–3350 cm⁻¹.

Microwave-Assisted Continuous-Flow Synthesis

Modern approaches employ microwave-assisted continuous-flow organic synthesis (MACOS) to enhance efficiency. A Heck–aza-Michael sequence constructs the isoindole core in <30 minutes under microwave irradiation (150°C, 300 W). Subsequent sulfonylation uses continuous-flow reactors to maintain precise temperature and stoichiometry, reducing side reactions.

Advantages :

-

Yield Improvement : 82–85% via optimized residence times.

Purification and Analytical Validation

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol/methanol (3:7 v/v), exploiting differential solubility. The target compound precipitates at 4°C, yielding needle-like crystals. Purity is confirmed by melting point (mp 214–216°C) and HPLC retention time (t₃ = 8.2 min).

Chromatographic Methods

Preparative HPLC with C18 columns (acetonitrile/water gradient) isolates impurities at ppm levels. Mass spectrometry (MS) confirms molecular ion peaks at m/z 342.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | 65–72 | 98 | 6–8 | Scalability |

| Reductive Amination | 68–75 | 97 | 24 | Mild conditions |

| Microwave-Assisted | 82–85 | 99 | 0.5 | Rapid synthesis |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow systems reduce solvent use by 40% compared to batch reactors. Hazardous reagents like chlorosulfonic acid are replaced with immobilized sulfonating agents on silica gel, minimizing exposure risks .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide?

- Methodological Answer : Synthesis typically involves sequential functionalization of the isoindole core. For the sulfonamide group, chlorosulfonic acid is reacted with intermediates under controlled conditions (0°C to room temperature) to avoid side reactions, followed by cyclohexyl group introduction via nucleophilic substitution. Reaction progress should be monitored using TLC or HPLC to ensure regioselectivity and purity .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure?

- Methodological Answer : A combination of /-NMR (to confirm cyclohexyl and sulfonamide substituents), FT-IR (for carbonyl and sulfonamide stretches), and high-resolution mass spectrometry (HRMS) is recommended. X-ray crystallography (if crystalline) resolves stereochemical ambiguities, as demonstrated for structurally similar isoindole derivatives .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Store the compound at -20°C in anhydrous conditions to prevent hydrolysis of the sulfonamide group. Pre-experiment solubility testing in DMSO or aqueous buffers (pH 1–12) identifies optimal storage and handling protocols .

Advanced Research Questions

Q. How can regioselective functionalization of the isoindole core be achieved during synthesis?

- Methodological Answer : Regioselectivity is controlled by electron-withdrawing groups (e.g., chloro substituents) directing electrophilic substitution. For example, the 5-sulphonamide group stabilizes intermediates via resonance, favoring functionalization at the 2-cyclohexyl position. Computational modeling (DFT) predicts reactive sites, validated by experimental -NMR chemical shifts .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer : Triangulate data using multiple methods:

- Compare DFT-calculated IR/NMR spectra with experimental results to identify discrepancies.

- Validate crystallographic data against computational geometry optimizations.

- Use sensitivity analyses (e.g., solvent effects in DFT) to reconcile differences, as applied in studies of analogous heterocycles .

Q. How can researchers evaluate the compound’s potential bioactivity using in silico methods?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Pharmacokinetic properties (ADMET) are predicted via SwissADME or similar tools. Validate results with in vitro assays, such as enzyme inhibition studies, following protocols for sulfonamide-based inhibitors .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer : Implement strict quality control:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.